molecular formula C16H14ClFN4O B272019 N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine

Numéro de catalogue B272019
Poids moléculaire: 332.76 g/mol
Clé InChI: YUGVREODBOVCSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR(inh)-172 has gained significant attention in recent years due to its potential therapeutic applications in cystic fibrosis (CF) and other diseases caused by CFTR dysfunction.

Mécanisme D'action

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 acts as a specific inhibitor of this compound channels by binding to a regulatory domain of the this compound protein. This compound channels are responsible for regulating the flow of chloride ions and water across cell membranes, and their dysfunction can lead to the development of CF and other diseases. By inhibiting this compound channels, this compound(inh)-172 can improve the function of affected organs and reduce the risk of complications.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to improve lung function and reduce the risk of respiratory infections in CF patients. It has also been studied for its potential use in other diseases caused by this compound dysfunction, such as secretory diarrhea and polycystic kidney disease. This compound(inh)-172 has been shown to inhibit the abnormal activity of this compound channels, which can improve the function of affected organs and reduce the risk of complications.

Avantages Et Limitations Des Expériences En Laboratoire

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 has several advantages for lab experiments, including its specificity for this compound channels and its ability to improve the function of affected organs. However, this compound(inh)-172 also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration route.

Orientations Futures

There are several future directions for research on N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172, including its potential use in combination with other therapies for CF and other diseases caused by this compound dysfunction. This compound(inh)-172 has also been studied for its potential use in secretory diarrhea and polycystic kidney disease, and further research is needed to determine its efficacy in these conditions. Additionally, further research is needed to determine the optimal dosage and administration route for this compound(inh)-172, as well as its potential toxicity and side effects.

Méthodes De Synthèse

The synthesis of N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 involves a multi-step process that includes the reaction of 5-chloro-2-aminobenzyl alcohol with 4-fluorobenzyl bromide to form 5-chloro-2-[(4-fluorobenzyl)oxy]benzylamine. This intermediate is then reacted with 4H-1,2,4-triazole-4-amine to produce this compound(inh)-172. The final product is obtained through a series of purification steps, including crystallization and column chromatography.

Applications De Recherche Scientifique

N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases caused by this compound dysfunction. CF is a genetic disorder that affects the lungs, pancreas, and other organs, leading to chronic respiratory infections and digestive problems. This compound(inh)-172 has been shown to inhibit the abnormal activity of this compound channels in CF patients, which can improve lung function and reduce the risk of respiratory infections. This compound(inh)-172 has also been studied for its potential use in other diseases caused by this compound dysfunction, such as secretory diarrhea and polycystic kidney disease.

Propriétés

Formule moléculaire

C16H14ClFN4O

Poids moléculaire

332.76 g/mol

Nom IUPAC

N-[[5-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H14ClFN4O/c17-14-3-6-16(23-9-12-1-4-15(18)5-2-12)13(7-14)8-21-22-10-19-20-11-22/h1-7,10-11,21H,8-9H2

Clé InChI

YUGVREODBOVCSA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNN3C=NN=C3)F

SMILES canonique

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNN3C=NN=C3)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.